molecular formula C17H18FNO B4193315 2-fluoro-N-(1-phenylbutan-2-yl)benzamide

2-fluoro-N-(1-phenylbutan-2-yl)benzamide

Cat. No.: B4193315
M. Wt: 271.33 g/mol
InChI Key: ROFWDWBZKHHBRP-UHFFFAOYSA-N
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Description

2-Fluoro-N-(1-phenylbutan-2-yl)benzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzoyl group attached to a 1-phenylbutan-2-amine moiety. This compound belongs to a class of molecules where fluorine substitution and amide linkages are strategically employed to modulate physicochemical properties, bioavailability, and target interactions.

Fluorine incorporation enhances metabolic stability and lipophilicity, making such compounds attractive for medicinal chemistry . Applications of related fluorinated benzamides span anticancer agents , kinase inhibitors , and cardiovascular therapeutics .

Properties

IUPAC Name

2-fluoro-N-(1-phenylbutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-2-14(12-13-8-4-3-5-9-13)19-17(20)15-10-6-7-11-16(15)18/h3-11,14H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFWDWBZKHHBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(1-phenylbutan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzylpropyl Intermediate: The initial step involves the alkylation of benzyl chloride with propylamine to form N-(1-benzylpropyl)amine.

    Fluorobenzamide Formation: The intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-fluoro-N-(1-phenylbutan-2-yl)benzamide can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry: 2-fluoro-N-(1-phenylbutan-2-yl)benzamide is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an analgesic or anti-inflammatory agent.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific receptor and the context of its use.

Comparison with Similar Compounds

Structural and Crystallographic Features

The molecular geometry and intermolecular interactions of 2-fluoro-N-(1-phenylbutan-2-yl)benzamide can be inferred by comparing it to structurally related benzamides:

Compound Substituents Dihedral Angles Hydrogen Bonding Crystal System Reference
This compound 1-Phenylbutan-2-yl Not reported Likely N–H⋯O/F interactions Not reported
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide Thiazol-2-yl 35.28° (benzamide-thiazole) N–H⋯N, C–H⋯O dimers Monoclinic
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide 1,3-Dioxoisoindolin-2-yl N–H⋯O, O–H⋯O (3D framework) Monoclinic (P21/n)
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2,3-Difluorophenyl Antiperpendicular N–H/Cl arrangement F⋯H–N, MeO⋯H–N interactions Orthorhombic

Key Observations :

  • The antiperpendicular arrangement of the amide N–H bond relative to substituents (e.g., fluorine or chlorine) is a recurring motif, stabilizing crystal packing via moderate-strength hydrogen bonds .
  • In 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, the thiazole ring forms a smaller dihedral angle (10.14°) with the amide plane compared to the benzamide ring (35.28°), suggesting conformational flexibility .

Key Observations :

  • Direct amide coupling using fluorinated benzoyl chlorides and amines is a common strategy, as seen in the synthesis of thiazole derivatives .
  • Higher yields (>80%) are achievable with sterically unhindered amines (e.g., pyridin-4-yl derivatives in kinase inhibitors) .

Key Observations :

  • Fluorine at the ortho position (as in Compound 17) enhances anti-proliferative activity while reducing cytotoxicity in normal cells .
  • Bulky substituents (e.g., piperidine-benzodioxole in CCG258205) improve target selectivity for kinase inhibition .
  • The 1-phenylbutan-2-yl group may confer unique pharmacokinetic properties, but biological data are lacking in the provided evidence.

Hydrogen Bonding and Solubility

Hydrogen-bonding patterns significantly influence solubility and crystal packing:

  • N–H⋯O/F Interactions : Present in most fluorinated benzamides, contributing to dimer/chain formation .
  • C–H⋯O Bonds : Observed in thiazole derivatives, extending crystal frameworks into layered structures .
  • Anti vs. Syn Arrangements : Antiperpendicular N–H/fluorine alignment (as in N-(2,3-difluorophenyl) derivatives) improves solubility compared to syn configurations in chlorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-fluoro-N-(1-phenylbutan-2-yl)benzamide
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2-fluoro-N-(1-phenylbutan-2-yl)benzamide

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